SARS-CoV-2 Main Protease (Mpro) Inhibition: Measured IC₅₀ of 670 nM
N-(4-Methoxybenzyl)piperidin-3-amine hydrochloride demonstrated measurable inhibitory activity against the SARS-CoV-2 main protease (Mpro), with a reported IC₅₀ of 670 nM in a biochemical assay [1]. This places the compound in the moderate micromolar-to-submicromolar activity range for this critical antiviral target. The piperidine core bearing an exocyclic amine is a recognized pharmacophore for binding to the catalytic cysteine residue of Mpro, with reported optimized leads in this scaffold class achieving IC₅₀ values as low as 26 nM, indicating that chemical elaboration from this starting point can yield substantial potency improvements [2].
| Evidence Dimension | Inhibition of SARS-CoV-2 Mpro enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 670 nM |
| Comparator Or Baseline | Optimized Mpro inhibitor lead from related piperidine scaffold: IC₅₀ = 26 nM (US11312704, Compound 101) [2] |
| Quantified Difference | Target compound is approximately 26-fold less potent than optimized leads, consistent with its role as an unelaborated intermediate scaffold |
| Conditions | In vitro biochemical assay; SARS-CoV-2 Mpro/3CLpro proteolytic activity monitored by continuous fluorescence resonance energy transfer (FRET) |
Why This Matters
This quantitative data confirms the compound engages a therapeutically relevant target and establishes a validated potency benchmark against which further optimization can be measured, supporting its procurement as a tractable starting point for medicinal chemistry programs.
- [1] ChEMBL Database. CHEMBL5096247. Inhibition of SARS-CoV-2 MPro. IC₅₀ = 670 nM. European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/ View Source
- [2] BindingDB. BDBM496896. SARS-CoV-2 3CLpro/Mpro Inhibitor. US11312704, Compound 101. IC₅₀ = 26 nM. https://www.bindingdb.org/ View Source
